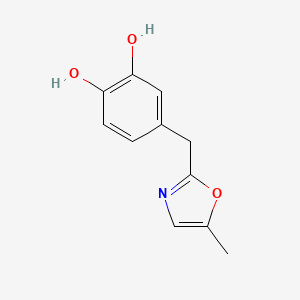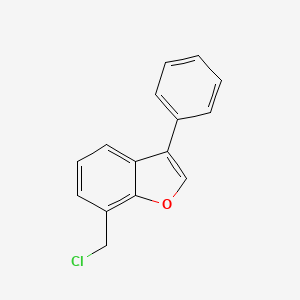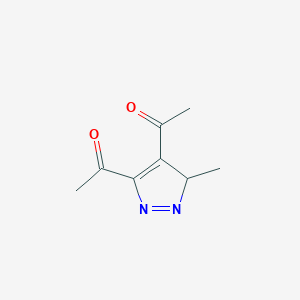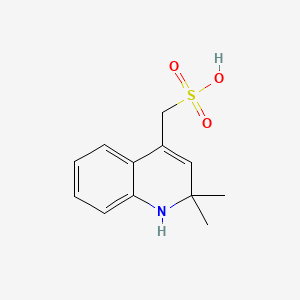![molecular formula C27H26N2O B12885884 N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 88067-71-4](/img/structure/B12885884.png)
N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group, which is known for its role in forming hydrogen bonds and enhancing the solubility of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid. The resulting quinoline derivative is then subjected to further functionalization to introduce the phenyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common reagents used in the industrial synthesis include aniline, glycerol, nitrobenzene, sulfuric acid, and various protecting groups to facilitate the selective functionalization of the quinoline core.
化学反応の分析
Types of Reactions: N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives
科学的研究の応用
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The exact pathways involved depend on the specific biological activity being studied, but common targets include topoisomerases, kinases, and other enzymes involved in cell proliferation and survival.
類似化合物との比較
N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinoline-4-carboxylic acid: This compound shares the quinoline core and carboxylic acid group but lacks the phenyl and carboxamide groups, resulting in different chemical properties and applications.
2-Phenylquinoline: This compound has a simpler structure with only a phenyl group attached to the quinoline core, making it less versatile in terms of chemical reactivity and biological activity.
The uniqueness of N-(2-Ethyl-6-isopropylphenyl)-2-phenylquinoline-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler quinoline derivatives.
特性
CAS番号 |
88067-71-4 |
|---|---|
分子式 |
C27H26N2O |
分子量 |
394.5 g/mol |
IUPAC名 |
N-(2-ethyl-6-propan-2-ylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19-13-10-15-21(18(2)3)26(19)29-27(30)23-17-25(20-11-6-5-7-12-20)28-24-16-9-8-14-22(23)24/h5-18H,4H2,1-3H3,(H,29,30) |
InChIキー |
FZBAXQHXPIUPSB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)


![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)
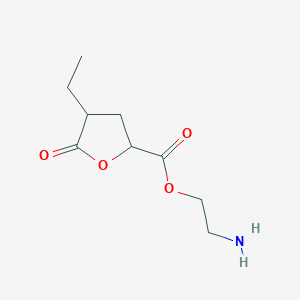
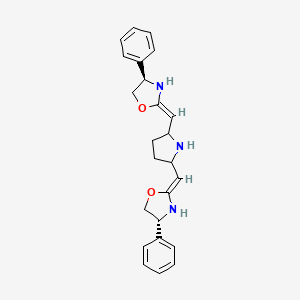

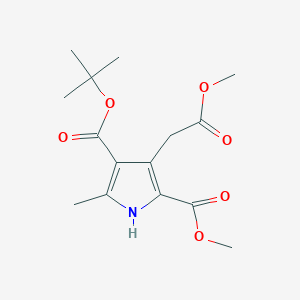
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)
